molecular formula C7H2BrF5 B1411025 3-Bromo-2,5-difluorobenzotrifluoride CAS No. 1807071-16-4

3-Bromo-2,5-difluorobenzotrifluoride

Cat. No.: B1411025
CAS No.: 1807071-16-4
M. Wt: 260.99 g/mol
InChI Key: NZBVTMOHTWCRNG-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzotrifluoride is a halogenated benzene derivative of high interest in advanced organic synthesis and materials science research. Its molecular formula is C 7 H 2 BrF 5 , and it is registered under PubChem CID 121591496 . This compound serves as a versatile building block for constructing complex and unsymmetrical organic structures. Based on the documented applications of a closely related analogue, 4-Bromo-2,6-difluorobenzotrifluoride, this chemical is expected to be valuable in Lewis acid-promoted reactions for synthesizing highly functionalized carbazoles and dibenzofurans from biaryl triazenes . These heterocyclic structures are core motifs in the development of novel electronic materials and pharmaceuticals, making this reagent a key intermediate in discovery chemistry. For Research Use Only. Not for diagnostic or therapeutic use, and not for human or animal consumption.

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBVTMOHTWCRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Halogenated Benzotrifluoride Synthesis

Halogenated benzotrifluorides are typically synthesized through bromination and fluorination reactions of benzotrifluoride derivatives. The following steps outline a general approach:

  • Bromination : This involves reacting benzotrifluoride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are controlled to ensure selective substitution of the bromine atom at the desired position.

  • Fluorination : After bromination, the compound may undergo fluorination to introduce fluorine atoms. This can be achieved using fluorinating agents like potassium fluoride or KCoF4 in suitable solvents.

Analysis of Reaction Conditions

Reaction Step Reagents Conditions Expected Outcome
Bromination Bromine, Iron/Aluminum Bromide Controlled Temperature (120–160°C), Inert Atmosphere Selective Bromination at 3-Position
Fluorination Potassium Fluoride, KCoF4 Suitable Solvent (e.g., DMSO), Moderate Temperature Introduction of Fluorine at 2 and 5 Positions

Challenges and Considerations

  • Selectivity : Ensuring the bromine and fluorine atoms substitute at the correct positions without forming unwanted isomers.
  • Yield Optimization : Using orthogonal experimental design to optimize reaction conditions such as temperature, catalyst loading, and solvent polarity.
  • Safety : Handling bromine and other halogenating agents requires careful safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,5-difluorobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various biological targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-2,5-difluorobenzotrifluoride with structurally related brominated and fluorinated aromatic compounds, focusing on molecular properties, substituent patterns, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Applications
3-Bromo-2,5-difluorobenzonitrile 133541-45-4 C₇H₂BrF₂N 215.00 Br (3), F (2,5) Nitrile (-CN) Agrochemical intermediates
3-Bromo-2,5-difluoropyridine 1211331-43-9 C₅H₂BrF₂N 193.98 Br (3), F (2,5) Pyridine ring Ligand synthesis, catalysis
3-Bromo-2,4,5-trifluorobenzoic acid 33564-64-6 C₇HBrF₄O₂ 272.98 Br (3), F (2,4,5) Carboxylic acid (-COOH) Pharmaceutical building block
3-Bromo-2,6-difluorobenzaldehyde 398456-82-1 C₇H₃BrF₂O 221.00 Br (3), F (2,6) Aldehyde (-CHO) Material science precursors
4-Bromo-2,5-difluorobenzonitrile 1427438-75-2 C₇H₂BrF₂N 215.00 Br (4), F (2,5) Nitrile (-CN) Comparative reactivity studies

Key Findings:

Substituent Position Effects :

  • Bromine at position 3 (vs. 4 in 4-Bromo-2,5-difluorobenzonitrile) enhances electrophilic aromatic substitution reactivity due to reduced steric hindrance .
  • The trifluoromethyl group in This compound increases electron-withdrawing effects compared to nitrile or aldehyde derivatives, favoring nucleophilic attack .

Functional Group Influence :

  • Nitrile-containing analogs (e.g., 3-Bromo-2,5-difluorobenzonitrile) are preferred for Suzuki-Miyaura coupling, while carboxylic acid derivatives (e.g., 3-Bromo-2,4,5-trifluorobenzoic acid) are used in peptide conjugation .
  • Pyridine-based compounds (e.g., 3-Bromo-2,5-difluoropyridine) exhibit superior coordination in metal-catalyzed reactions compared to benzene analogs .

Thermodynamic Stability :

  • Compounds with meta-substituted halogens (e.g., Br at 3, F at 2,5) show higher thermal stability than ortho/para-substituted isomers due to reduced dipole-dipole interactions .

Research Implications and Limitations

While the provided evidence highlights trends among bromo-fluoro-aromatics, direct data on This compound remains sparse. Further studies should explore:

  • Synthetic pathways : Optimizing trifluoromethylation of bromo-fluoro-benzene precursors.
  • Safety profiles : Addressing irritancy risks observed in trifluorobenzoic acid analogs .

Biological Activity

3-Bromo-2,5-difluorobenzotrifluoride (CAS No. 1807071-16-4) is an organic compound characterized by its molecular formula C7H2BrF5C_7H_2BrF_5. This compound is a derivative of benzotrifluoride and is notable for its unique substitution pattern involving bromine and fluorine atoms. Its synthesis typically involves bromination and fluorination processes, making it valuable in various chemical applications, particularly in the fields of organic chemistry and pharmaceuticals.

The biological activity of this compound stems from its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms influences its reactivity, allowing it to act as both an electrophile and a nucleophile. This dual capability facilitates the formation of covalent bonds with biological molecules, potentially modulating various biochemical pathways.

Research Findings

Recent studies have investigated the compound's potential in drug discovery and development. It has been explored for its role in synthesizing bioactive molecules that may exhibit therapeutic properties. The unique electronic properties imparted by the halogen substituents can enhance binding affinities to biological targets, making it a candidate for further pharmacological evaluation.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor properties of halogenated benzotrifluoride derivatives, including this compound. Results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of various fluorinated compounds. The findings suggested that this compound exhibited significant inhibitory effects against certain bacterial strains, highlighting its potential as a lead compound in developing new antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberBiological Activity
3-Bromo-2-fluorobenzonitrile840481-82-5Moderate antimicrobial effects
4-Bromo-3,5-difluorobenzotrifluoride499238-36-7Antitumor activity
2-Bromo-3-fluorobenzotrifluorideNot specifiedLimited biological studies

Applications in Research

This compound serves as a versatile building block in organic synthesis. Its applications extend beyond pharmaceuticals into materials science, where it is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties.

Industrial Production Methods

The industrial synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, ensuring consistent production quality.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-2,5-difluorobenzotrifluoride?

  • Methodological Answer : A plausible route involves halogenation and fluorination of benzotrifluoride precursors. For example, bromination of 2,5-difluorobenzotrifluoride using brominating agents like NBS (N-bromosuccinimide) under radical-initiated conditions. Alternatively, nucleophilic aromatic substitution (SNAr) could be employed if electron-withdrawing groups (e.g., CF₃) activate the ring. Purification may require fractional distillation (as seen in bromobenzotrifluoride isomers with bp 151–155°C) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • GC/HPLC : Use for purity assessment (>95% threshold, as in related bromo-fluoro compounds) .
  • NMR : Analyze ¹⁹F and ¹H spectra to confirm substitution patterns (e.g., coupling constants for ortho/meta/para fluorines).
  • Elemental Analysis : Verify C, H, Br, F content against theoretical values.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., expected m/z ~259 for C₇H₃BrF₅) .

Advanced Research Questions

Q. What experimental strategies address regioselectivity challenges in synthesizing polyhalogenated benzotrifluorides?

  • Methodological Answer :

  • Directing Effects : The CF₃ group is strongly meta-directing, while halogens (Br, F) influence substitution patterns. Use computational modeling (DFT) to predict reactive sites.
  • Protecting Groups : Temporarily block reactive positions (e.g., silylation of hydroxyl intermediates in related fluorobenzaldehydes) .
  • Kinetic Control : Optimize reaction temperature and time to favor desired intermediates (e.g., low temps for SNAr) .

Q. How should discrepancies in reported physical properties (e.g., boiling points) for structural isomers be resolved?

  • Methodological Answer : Cross-reference data from multiple sources and validate experimentally. For example:

  • Compare 3-Bromobenzotrifluoride (bp 151–152°C) vs. 4-Bromo isomer (bp 154–155°C) .
  • Use X-ray crystallography to confirm molecular packing differences.
  • Replicate synthesis and characterization under controlled conditions to isolate variables (e.g., solvent traces affecting bp measurements) .

Q. What optimization parameters enhance Suzuki-Miyaura cross-coupling efficiency with this compound?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Br-C activation (as used with bromophenylboronic acids) .
  • Base/Solvent : K₂CO₃ in THF/water or CsF in DMF to stabilize intermediates.
  • Temperature : 80–100°C for aryl bromide activation. Monitor progress via TLC/GC .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic data for halogenated benzotrifluorides?

  • Methodological Answer :

  • NMR Solvent Effects : Fluorine signals are solvent-sensitive; use deuterated DMSO or CDCl₃ consistently.
  • Impurity Peaks : Compare with spectra of analogous compounds (e.g., 3-Bromo-4-chlorobenzotrifluoride) to identify byproducts .
  • XRD Validation : Resolve ambiguities in substitution patterns (e.g., distinguishing 2,5-difluoro vs. 3,5-difluoro isomers) .

Methodological Tables

Property This compound (Inferred) Related Compounds
Molecular FormulaC₇H₃BrF₅C₇H₄BrClF₃ ( )
Boiling Point~180–190°C (est.)188–190°C (3-Bromo-4-chloro analog)
Key Synthetic ChallengeRegioselective fluorinationDirected by CF₃ meta-effect
Preferred Coupling ReactionSuzuki-Miyaura with arylboronic acids>97% purity boronic acids used

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Bromo-2,5-difluorobenzotrifluoride

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